IMPDH Product Inhibition Potency: XMP Is 3.3-Fold More Potent Than GMP and 17.7-Fold More Potent Than AMP
In product inhibition studies on partially purified human placental IMP dehydrogenase, xanthosine 5′-monophosphate (XMP) demonstrated competitive inhibition with respect to IMP, exhibiting a Ki value of 30 μM. This inhibitory potency is quantitatively distinct from other purine ribonucleotides: GMP exhibited a Ki of 100 μM (3.3-fold weaker inhibition), while AMP exhibited a Ki of 530 μM (17.7-fold weaker inhibition) [1]. The inhibition pattern is consistent with an ordered sequential reaction mechanism in which IMP binds first and XMP is released last, establishing XMP as the immediate product that exerts the most potent feedback regulation [1]. This quantitative hierarchy (XMP > GMP > AMP) demonstrates that XMP is not interchangeable with other purine monophosphates for studies requiring physiological product inhibition of IMPDH.
| Evidence Dimension | Inhibition constant (Ki) for IMP dehydrogenase competitive inhibition versus IMP |
|---|---|
| Target Compound Data | Ki = 30 μM |
| Comparator Or Baseline | GMP (Ki = 100 μM); AMP (Ki = 530 μM) |
| Quantified Difference | XMP is 3.3-fold more potent than GMP; 17.7-fold more potent than AMP |
| Conditions | Human placental IMP dehydrogenase, partially purified; competitive inhibition with respect to IMP; ordered sequential mechanism |
Why This Matters
For enzymologists and drug discovery scientists studying IMPDH product feedback regulation, XMP provides the physiologically relevant inhibitory signal, whereas GMP or AMP would underrepresent feedback strength by 3- to 18-fold, leading to erroneous conclusions about pathway regulation.
- [1] Holmes EW, Pehlke DM, Kelley WN. Human IMP dehydrogenase: Kinetics and regulatory properties. Biochim Biophys Acta. 1974;364(2):209-217. View Source
